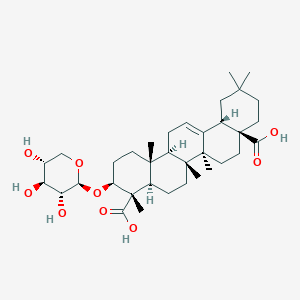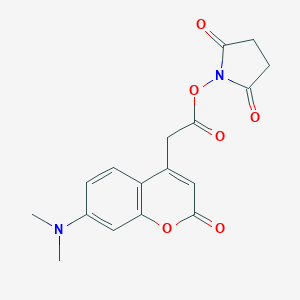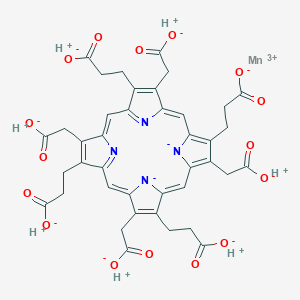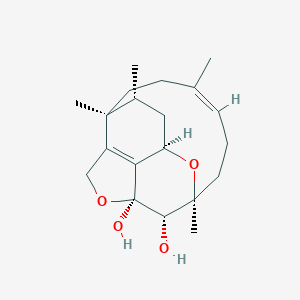
Phomactin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phomactin A is a natural product that belongs to the class of polyketide macrolides. It is produced by marine-derived fungus Phoma sp. nov. OUCMDZ-1848. Phomactin A has a unique structure that makes it an interesting molecule for scientific research. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Applications De Recherche Scientifique
Antagonist of Platelet Activating Factor
Phomactin A is known to be a selective antagonist of platelet activating factor (PAF), a molecule involved in inflammatory responses and blood clotting. Its ability to inhibit PAF-induced platelet aggregation implies potential therapeutic applications in treating diseases related to excessive blood clotting and inflammation. This property is highlighted in several studies focusing on its synthesis and potential applications (Chemler, Iserloh, & Danishefsky, 2001), (Goldring & Pattenden, 2006).
Structural and Biosynthetic Relationship with Taxanes
The phomactins, including Phomactin A, show an interesting structural and biosynthetic relationship with the taxane group of antitumor compounds found in yew trees. This unique relationship underscores the potential of phomactins in the development of new antitumor agents. The structural intricacies of Phomactin A, particularly its ABD-tricycle structure, have been a focus in synthetic chemistry, revealing insights into its potential medicinal applications (Goldring & Pattenden, 2006), (Buchanan, Cole, Tang, & Hsung, 2011).
Synthesis Challenges and Advances
Extensive research has been conducted on the synthesis of Phomactin A, highlighting its complex structure and the challenges in replicating it. Advances in synthetic approaches, such as the use of B-alkyl Suzuki macrocyclization and Cr(II)/Ni(II) macrocyclisation, have been crucial in understanding the compound’s properties and potential applications in medicine and biochemistry (Mohr & Halcomb, 2003), (Goldring, Pattenden, & Diaper, 2002).
Potential in Anti-Tumor and Anti-HIV Applications
Some species of Phoma, the fungus from which Phomactin A is derived, produce secondary metabolites with anti-tumor and anti-HIV properties. This suggests a broader scope of biomedical research potential for Phomactin A, beyond its role as a PAF antagonist. Studies on other phomactins also inspire ongoing research into their bioactivity, including potential anti-tumor effects (Rai et al., 2009), (Kuroda et al., 2018).
Propriétés
Numéro CAS |
130595-24-3 |
|---|---|
Nom du produit |
Phomactin A |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(1R,3R,4S,7Z,11S,12S,13S)-3,4,7,11-tetramethyl-14,18-dioxatetracyclo[9.6.1.04,16.013,17]octadeca-7,16-diene-12,13-diol |
InChI |
InChI=1S/C20H30O4/c1-12-6-5-8-19(4)17(21)20(22)16-14(11-23-20)18(3,9-7-12)13(2)10-15(16)24-19/h6,13,15,17,21-22H,5,7-11H2,1-4H3/b12-6-/t13-,15-,17+,18+,19+,20+/m1/s1 |
Clé InChI |
ABEFPCRGBOFMDC-MPXXBEOSSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2C3=C4[C@]1(CC/C(=C/CC[C@](O2)([C@@H]([C@]3(OC4)O)O)C)/C)C |
SMILES |
CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |
SMILES canonique |
CC1CC2C3=C4C1(CCC(=CCCC(O2)(C(C3(OC4)O)O)C)C)C |
Synonymes |
phomactin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



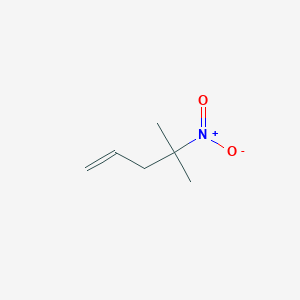
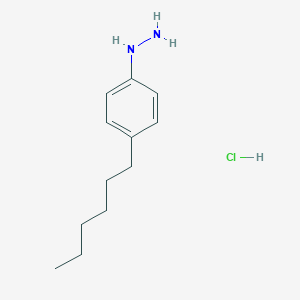
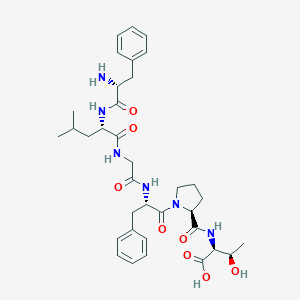
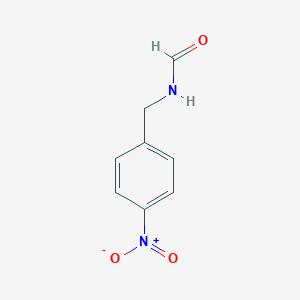
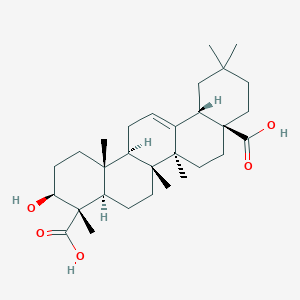
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
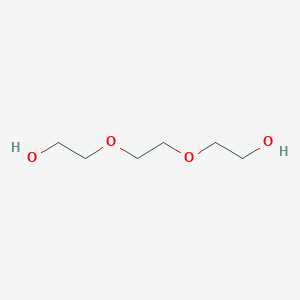


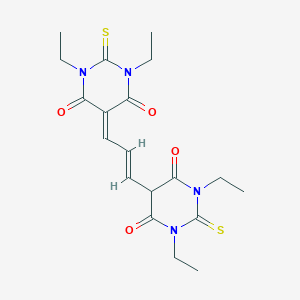
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
